テトラメチルアンモニウム硫酸塩

概要

説明

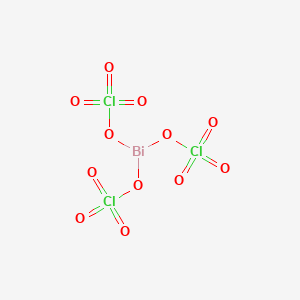

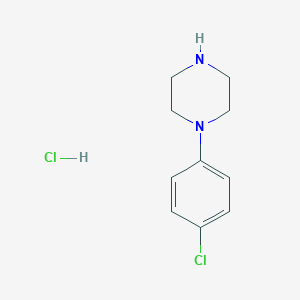

Tetramethylammonium sulfate, also known as TMAS, is a quaternary ammonium salt with a molecular formula of (CH3)4NHSO4. It is a colorless, water-soluble compound which is often used as a surfactant, buffer, and catalyst in various laboratory experiments. Its unique properties make it an ideal choice for a variety of scientific applications.

科学的研究の応用

イオンペアクロマトグラフィー

テトラメチルアンモニウム硫酸塩は、イオンペアクロマトグラフィーに適しています . イオンペアクロマトグラフィーは、イオンペア試薬を用いてイオンを分離する液体クロマトグラフィーの一種です。硫酸塩化合物中のテトラメチルアンモニウムイオンは、カウンターイオンとして働き、複雑なイオン混合物の分離を可能にします。

有機化合物の検出

テトラメチルアンモニウム水酸化物(TMAH)は、関連化合物であり、幅広いサンプル中の有機化合物の検出に用いられる最も一般的なメチル化試薬の一つです . これらのサンプルには、土壌、石炭、漆、リグニン、およびポリマーが含まれる可能性があります。硫酸塩形態は、同様の用途を持つ可能性があります。

宇宙探査実験

TMAHは、宇宙実験による固体サンプルのその場分析にも使用されます . 硫酸塩形態は、安定で扱いやすい塩であるため、同様の用途に使用できる可能性があります。

ポリマー合成における相間移動触媒

テトラメチルアンモニウム硫酸水素一水和物は、関連化合物であり、ポリマー合成において相間移動触媒として使用できます . 硫酸塩形態も、同様の用途に使用できる可能性があります。

ガスクロマトグラフィー質量分析(GC-MS)の用途

テトラメチルアンモニウム硫酸水素水和物は、ガスクロマトグラフィー質量分析(GC-MS)用途の誘導体化剤として使用されます . 硫酸塩形態は、同様の用途に使用できる可能性があります。

強誘電性研究

テトラメチルアンモニウム硫酸水素一水和物の結晶は、一般に-104℃から40℃の温度範囲で強誘電性を示します . 硫酸塩形態も、同様の用途に使用できる可能性があります。

作用機序

Target of Action

Tetramethylammonium sulfate is a quaternary ammonium cation, consisting of four methyl groups attached to a central nitrogen atom . The primary target of tetramethylammonium is the UDP-glucose 4-epimerase , a key enzyme involved in carbohydrate metabolism.

Mode of Action

It is known that tetramethylammonium can interact with nicotinic and muscarinic acetylcholine receptors, initially stimulating and then blocking neurotransmission in sympathetic and parasympathetic ganglia . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .

Result of Action

Its interaction with acetylcholine receptors suggests it may influence neurotransmission, potentially affecting functions such as muscle contraction, heart rate, and glandular secretion .

Safety and Hazards

Tetramethylammonium sulfate can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

将来の方向性

As the semiconductor industry has grown tremendously over the last decades, its environmental impact has become a growing concern, including the withdrawal of fresh water and the generation of harmful wastewater. Tetramethylammonium hydroxide (TMAH), one of the toxic compounds inevitably found in semiconductor wastewater, should be removed before the wastewater is discharged .

生化学分析

Cellular Effects

The effects of Tetramethylammonium sulfate on various types of cells and cellular processes are not well studied. It is known that tetramethylammonium, a related compound, can stimulate and then block neurotransmission in sympathetic and parasympathetic ganglia, with depolarization .

Molecular Mechanism

It is known that tetramethylammonium, a related compound, acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .

Dosage Effects in Animal Models

The effects of Tetramethylammonium sulfate at different dosages in animal models are not well studied. It is known that tetramethylammonium hydroxide, a related compound, can cause significant systemic toxicity in mice when exposed to high concentrations .

Transport and Distribution

The transport and distribution of Tetramethylammonium sulfate within cells and tissues are not well studied. It is known that tetramethylammonium, a related compound, is rapidly distributed to all parts of the body, with the highest concentrations being in the kidney and liver .

特性

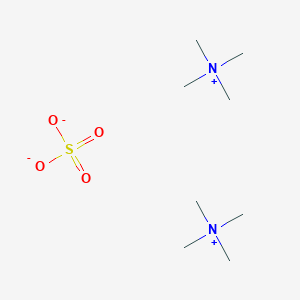

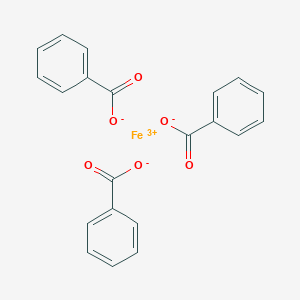

| { "Design of the Synthesis Pathway": "The synthesis of Tetramethylammonium sulfate can be achieved through a simple two-step reaction process.", "Starting Materials": [ "Methylamine", "Dimethyl sulfate", "Sulfuric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Methylation of Methylamine", "Methylamine is reacted with Dimethyl sulfate in methanol to form Tetramethylammonium hydroxide.", "CH3NH2 + (CH3)2SO4 → [(CH3)3NH]OH + CH3OH + H2SO4", "Step 2: Sulfation of Tetramethylammonium hydroxide", "Tetramethylammonium hydroxide is reacted with Sulfuric acid in water to form Tetramethylammonium sulfate.", "[(CH3)3NH]OH + H2SO4 → [(CH3)3NH]2SO4 + H2O" ] } | |

CAS番号 |

14190-16-0 |

分子式 |

C4H12NO4S- |

分子量 |

170.21 g/mol |

IUPAC名 |

tetramethylazanium;sulfate |

InChI |

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

InChIキー |

DWTYPCUOWWOADE-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |

正規SMILES |

C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |

その他のCAS番号 |

14190-16-0 |

ピクトグラム |

Irritant |

関連するCAS |

51-92-3 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural features of tetramethylammonium sulfate and how does its structure influence its phase transitions?

A1: Tetramethylammonium sulfate [(N(CH3)4)2SO4] exhibits a fascinating structural complexity as revealed through X-ray diffraction studies. At low temperatures (223 K), it crystallizes in the P42/nmc space group with well-defined, ordered sulfate and tetramethylammonium tetrahedra [1]. Upon heating to room temperature (293 K), the compound undergoes a phase transition to the P4/nbm space group. This transition is marked by the onset of orientational disorder in half of the sulfate groups while the tetramethylammonium units remain ordered [1]. A second phase transition occurs at a higher temperature (473 K) resulting in a cubic face-centered structure. This high-temperature phase is believed to be characterized by freely rotating tetrahedra, indicating significant thermal motion [1]. These phase transitions and the accompanying structural changes highlight the impact of temperature on the molecular arrangement and dynamics within tetramethylammonium sulfate.

Q2: Can tetramethylammonium sulfate be used to extract specific anions from solutions?

A2: Yes, recent research has explored the use of modified calix[4]pyrrole molecules, specifically those bearing two additional pyrrole groups, as potent anion receptors [2]. These modified molecules, referred to as bipyrrole-strapped calix[4]pyrroles, demonstrate a remarkable increase in their affinity for various anions, including the sulfate anion, compared to the unmodified calix[4]pyrrole [2]. Significantly, these receptors are capable of extracting the hydrophilic sulfate anion from aqueous solutions into chloroform, a property not effectively exhibited by the unmodified calix[4]pyrrole [2]. This selectivity for sulfate anions presents intriguing possibilities for the application of these receptors in separation science and anion recognition.

Q3: Are there any notable applications of tetramethylammonium sulfate in electrochemical energy storage?

A3: Yes, tetramethylammonium sulfate hydrate has been investigated as a potential electrolyte additive in aqueous zinc-ion batteries [3]. While specific details about its performance are limited in the available abstract, the research suggests its potential in improving the electrochemical performance of these batteries, particularly in mitigating dendrite formation on zinc anodes [3]. This application underscores the growing interest in exploring the use of tetramethylammonium sulfate and its derivatives in advanced energy storage technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)

![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)